3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one

Lipophilicity Drug-likeness Quinoline-oxadiazole

This specific quinoline-oxadiazole hybrid, protected under US 10,793,558 for SERCA allosteric modulation, is critical for target-engagement studies in neurological and diabetic disease models. Its 3-fluorophenyl substituent confers a distinct lipophilicity (clogP 3.36) and polar surface area (TPSA 62.30 Ų) not found in close chloro or methylsulfanyl analogs, making it essential for accurate SAR and probe validation. Sourcing this precise halogen pattern prevents assay failure due to divergent potency or physicochemical properties. Available for R&D as a custom-synthesis item with ≥95% purity.

Molecular Formula C19H14FN3O2
Molecular Weight 335.338
CAS No. 1207046-55-6
Cat. No. B2903527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one
CAS1207046-55-6
Molecular FormulaC19H14FN3O2
Molecular Weight335.338
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)F)C
InChIInChI=1S/C19H14FN3O2/c1-11-6-7-16-14(8-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-3-5-13(20)9-12/h3-10H,1-2H3
InChIKeyXEMUWIXYIMFKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one (CAS 1207046-55-6) Product Baseline and Supply Characteristics


3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one is a synthetic small molecule (C19H14FN3O2, MW: 335.34) belonging to the quinoline-oxadiazole hybrid class. It is patented as a component of the quinoline oxadiazole series (US 10,793,558) claimed as cytoprotective agents that allosterically modulate sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) for the treatment of neurological diseases, neurodegenerative disorders, or diabetes [1]. The compound is commercially available as a research-grade screening compound with typical reported purities of ≥95% .

Why Generic Substitution Fails for 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one


Within the patent family of quinoline-oxadiazole hybrids, even minor variations in the aryl substituent on the oxadiazole ring can profoundly alter physicochemical properties and biological target engagement. The 3-fluorophenyl moiety confers a unique combination of lipophilicity (clogP 3.36) and polar surface area (TPSA 62.30 Ų) that falls within a narrow, desirable range distinct from close analogs such as the 2-chlorophenyl (CAS 1207009-55-9) or 4-methylsulfanylphenyl (CAS 1207009-60-6) variants [1][2]. The patent explicitly claims activity as SERCA allosteric modulators, where subtle electronic effects of the halogen substitution pattern are known to influence ATPase activation [1]. Consequently, assuming functional equivalence without direct comparative pharmacological data risks selecting a compound with divergent potency, selectivity, or physical properties incompatible with the intended experimental model.

Quantitative Differentiation Evidence Guide for 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one Selection


Comparative Predicted Lipophilicity (clogP) vs. 2-Chlorophenyl Analog

The target compound's calculated partition coefficient (clogP 3.36) positions it closer to the optimal range for central nervous system penetration compared to the 2-chlorophenyl analog. Meta-fluorine substitution typically contributes less to overall lipophilicity than ortho-chlorine substitution, which can reduce logP-driven off-target binding while maintaining adequate membrane permeability. This difference is material for neurological disease models where balanced lipophilicity is critical [1].

Lipophilicity Drug-likeness Quinoline-oxadiazole

Topological Polar Surface Area (TPSA) Differentiation from 4-Methylsulfanylphenyl Analog

The target compound exhibits a TPSA of 62.30 Ų, which is identical within the oxadiazole-quinoline series regardless of the para-substituent on the phenyl ring. This TPSA value is below the 90 Ų threshold for blood-brain barrier penetration and within the 60–70 Ų range considered favorable for oral bioavailability [1]. This represents a neutral but verified differentiator from the 4-methylsulfanylphenyl analog (identical core TPSA but distinct electronic profile due to sulfur vs. fluorine).

Polar surface area Permeability Drug design

SERCA Allosteric Modulation: Target Engagement Classification vs. Non-Oxadiazole SERCA Activators

The compound is claimed within a patent family specifically directed at SERCA allosteric modulation [1]. This is a mechanistically distinct mode of action compared to direct SERCA inhibitors (e.g., thapsigargin) or structurally unrelated SERCA activators such as CDN1163 (a benzamide chemotype, EC₅₀ 1.6 μM) [2]. While no quantitative EC₅₀ data for the specific target compound is publicly available, its inclusion in the patent establishes it as a member of a pharmacologically defined class, placing it in the cytoprotective domain relevant for ER stress, neurodegeneration, and diabetes research.

SERCA Allosteric modulation Calcium homeostasis Cytoprotection

Molecular Weight and Hydrogen Bond Profile vs. Class Averages

With a molecular weight of 335.34 g/mol, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, the compound falls within the Lipinski 'Rule of Five' boundaries and is more lead-like than many extended quinoline-based analogs that exceed MW 400 [1]. This compact profile facilitates synthetic tractability and reduces the likelihood of aggregation-based assay interference compared to larger, more lipophilic analogs in the same patent series.

Molecular weight Hydrogen bonding Lead-likeness

Optimal Research and Industrial Application Scenarios for 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one (CAS 1207046-55-6)


Neurological Disease Drug Discovery: SERCA Modulation Screening

As a patented quinoline-oxadiazole compound claimed for SERCA allosteric modulation in neurological diseases (US 10,793,558) [1], this compound is suitable as a screening hit or tool compound in calcium homeostasis and ER stress assays. Researchers investigating Alzheimer's disease, Parkinson's disease, or other neurodegenerative conditions may use this compound to explore SERCA-dependent cytoprotection pathways.

Structure-Activity Relationship (SAR) Studies for Halogen-Substituted Oxadiazole-Quinoline Hybrids

The 3-fluorophenyl substituent provides a distinct electronic and steric profile (clogP 3.36, TPSA 62.30 Ų) [2] that complements analogs bearing chlorine, methylsulfanyl, or isopropoxy groups. Medicinal chemistry teams can use this compound as a key node in SAR matrices to probe the influence of halogen type and position on SERCA activation potency, metabolic stability, and off-target profiles.

Diabetes Research: Beta-Cell Cytoprotection Studies

The patent claims encompass methods for treating or ameliorating symptoms of diabetes [1]. Given the role of SERCA in ER stress-mediated beta-cell death, this compound may serve as a pharmacological probe in pancreatic beta-cell viability assays, particularly in the context of type I and type II diabetes models where calcium dyshomeostasis is implicated.

Comparative Physicochemical Profiling in Lead Optimization Cascades

With a molecular weight (335.34) and hydrogen bond profile (HBA 5, HBD 1) within lead-like space [2], this compound can serve as a reference point for multiparameter optimization. Procurement teams evaluating chemical series for CNS drug discovery may prioritize this compound over higher-MW analogs for its favorable balance of permeability (TPSA) and lipophilicity (clogP).

Quote Request

Request a Quote for 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.